![molecular formula C7H13NO B13244003 1-[(2S)-Piperidin-2-yl]ethan-1-one](/img/structure/B13244003.png)
1-[(2S)-Piperidin-2-yl]ethan-1-one
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Overview
Description
1-[(2S)-Piperidin-2-yl]ethan-1-one is a chemical compound with a piperidine ring attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S)-Piperidin-2-yl]ethan-1-one typically involves the reaction of piperidine with ethanone derivatives under controlled conditions. One common method involves the use of a Grignard reagent, where piperidine is reacted with an ethanone derivative in the presence of a catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-[(2S)-Piperidin-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
1-[(2S)-Piperidin-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(2S)-Piperidin-2-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- 2-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride
- 1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
Comparison: 1-[(2S)-Piperidin-2-yl]ethan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .
Biological Activity
1-[(2S)-Piperidin-2-yl]ethan-1-one, also known as piperidinyl ethanone, is a compound with a piperidine ring structure that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₇H₁₄ClNO
- Molecular Weight : 163.65 g/mol
- Solubility : Soluble in water and various organic solvents.
The structural characteristics of this compound contribute to its biological activity, particularly its interaction with various biological targets.
1. Analgesic Properties
Research indicates that this compound exhibits significant analgesic effects. In animal models, it has been shown to reduce pain responses comparable to standard analgesics. The mechanism appears to involve modulation of pain pathways in the central nervous system, although specific receptor interactions remain to be fully elucidated.
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of bacteria and fungi. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .
Microorganism | MIC (µM) | Activity |
---|---|---|
Staphylococcus aureus | 4.69 | Strong |
Escherichia coli | 8.33 | Moderate |
Candida albicans | 16.69 | Moderate |
3. Neuropharmacological Effects
Studies have indicated that compounds related to piperidine derivatives can influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors . This suggests potential applications in treating mood disorders or neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Lysosomal Phospholipase A2 Inhibition : The compound has been identified as an inhibitor of lysosomal phospholipase A2 (PLA2G15), which is linked to phospholipidosis—a pathological condition characterized by excessive accumulation of phospholipids within lysosomes .
Case Study 1: Analgesic Efficacy
In a controlled study involving rodents, administration of this compound resulted in a statistically significant reduction in pain scores compared to placebo groups. The study highlighted the compound's potential as a novel analgesic agent with fewer side effects than traditional opioids.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using varying concentrations of the compound against several bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, supporting its use as a potential therapeutic agent for infections caused by resistant strains.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-[(2S)-piperidin-2-yl]ethanone |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3/t7-/m0/s1 |
InChI Key |
SHTKZOSFNVMLJZ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CCCCN1 |
Canonical SMILES |
CC(=O)C1CCCCN1 |
Origin of Product |
United States |
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